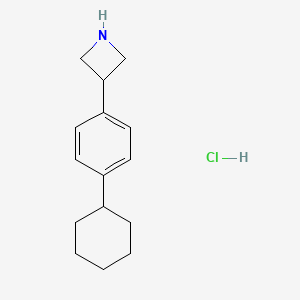
3-(4-Cyclohexylphenyl)azetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyclohexylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(4-Cyclohexylphenyl)azetidine Hydrochloride, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines under controlled conditions.
Industrial Production Methods
Industrial production of azetidines typically involves scalable synthetic routes that ensure high yield and purity. The use of metalated azetidines and practical C(sp3)–H functionalization are some of the advanced methods employed in industrial settings . These methods allow for the efficient production of azetidines on a large scale, making them suitable for various applications.
化学反応の分析
Types of Reactions
3-(4-Cyclohexylphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized azetidines, while substitution reactions can produce a variety of substituted azetidine derivatives .
科学的研究の応用
3-(4-Cyclohexylphenyl)azetidine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 3-(4-Cyclohexylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(4-Cyclohexylphenyl)azetidine Hydrochloride include:
- Aziridines
- Pyrrolidines
- β-Lactams
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of ring strain and stability. While aziridines have higher ring strain and are less stable, pyrrolidines are more stable but lack the unique reactivity of azetidines. β-Lactams, on the other hand, share some reactivity features but differ in their structural properties .
特性
分子式 |
C15H22ClN |
|---|---|
分子量 |
251.79 g/mol |
IUPAC名 |
3-(4-cyclohexylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H21N.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15;/h6-9,12,15-16H,1-5,10-11H2;1H |
InChIキー |
LAIJJDBZFIRCQI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3CNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


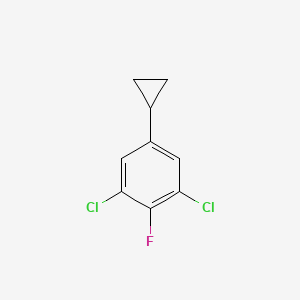


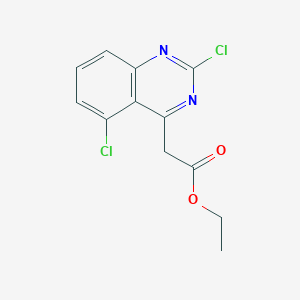
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
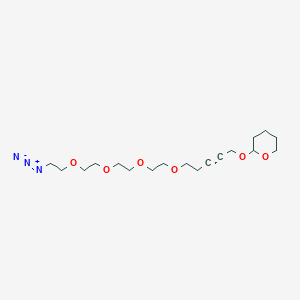
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
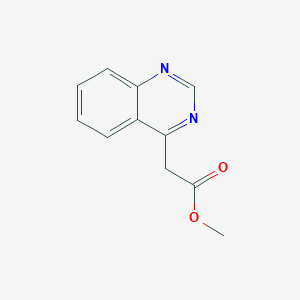
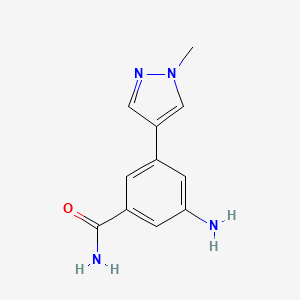
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
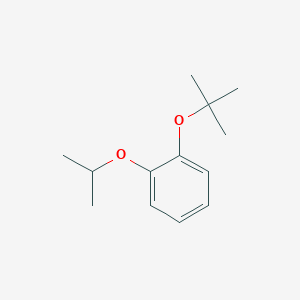
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)
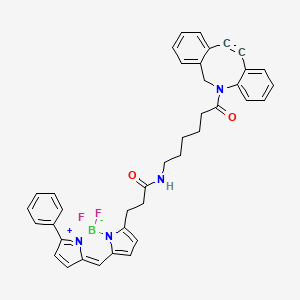
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
